molecular formula C18H18N6O4 B15104000 1-(furan-2-ylmethyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15104000
M. Wt: 382.4 g/mol
InChI Key: LIHKGTOBOCFVAB-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including a furan ring, a methoxy group, a tetrazole ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(furan-2-ylmethyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the furan-2-ylmethyl group: This step typically involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions.

    Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Synthesis of the tetrazole ring: The tetrazole ring can be formed by the reaction of an azide with a nitrile under acidic conditions.

    Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor, often through intramolecular nucleophilic substitution reactions.

    Coupling of the functional groups: The final step involves the coupling of the furan-2-ylmethyl group, the methoxy group, the tetrazole ring, and the pyrrolidine ring through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(furan-2-ylmethyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as thiols or amines to form thioethers or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(furan-2-ylmethyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.

    Modulating signaling pathways: The compound can affect various signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

    Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-(furan-2-ylmethyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds, such as:

    1-(furan-2-ylmethyl)-N-[4-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide: This compound lacks the tetrazole ring, which may affect its biological activity and chemical reactivity.

    1-(furan-2-ylmethyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of an amide group, which may influence its solubility and reactivity.

    1-(furan-2-ylmethyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxylate: This ester derivative may have different pharmacokinetic properties compared to the amide compound.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18N6O4/c1-27-16-5-4-13(8-15(16)24-11-19-21-22-24)20-18(26)12-7-17(25)23(9-12)10-14-3-2-6-28-14/h2-6,8,11-12H,7,9-10H2,1H3,(H,20,26)

InChI Key

LIHKGTOBOCFVAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3)N4C=NN=N4

Origin of Product

United States

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